Cas no 2096341-70-5 (5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid)

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid
- Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]-
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- MDL: MFCD18311845
- インチ: 1S/C7H4BBrF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H
- InChIKey: WRIJOUMGMHQBFI-UHFFFAOYSA-N
- ほほえんだ: B(C1=CC(Br)=CC(C(F)(F)F)=C1F)(O)O
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC901372-5g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |
2096341-70-5 | 98% | 5g |
£151.00 | 2025-02-22 | |
abcr | AB309514-1 g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, 97%; . |
2096341-70-5 | 97% | 1g |
€110.00 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248669-1g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |
2096341-70-5 | 97% | 1g |
¥533 | 2023-04-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248669-5g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |
2096341-70-5 | 97% | 5g |
¥1477 | 2023-04-08 | |
abcr | AB309514-1g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, 97%; . |
2096341-70-5 | 97% | 1g |
€110.00 | 2025-03-19 | |
A2B Chem LLC | AX55503-5g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |
2096341-70-5 | 98% | 5g |
$315.00 | 2024-04-20 | |
abcr | AB309514-25 g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, 97%; . |
2096341-70-5 | 97% | 25g |
€654.00 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248669-25g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |
2096341-70-5 | 97% | 25g |
¥5180 | 2023-04-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248669-100g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |
2096341-70-5 | 97% | 100g |
¥14112 | 2023-04-08 | |
Chemenu | CM557697-25g |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |
2096341-70-5 | 95%+ | 25g |
$537 | 2023-03-24 |
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acidに関する追加情報
Introduction to 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic Acid (CAS No. 2096341-70-5)
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid (CAS No. 2096341-70-5) is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its bromo, fluoro, and trifluoromethyl substituents on a phenyl ring, is a key intermediate in the synthesis of various biologically active molecules. The presence of a boronic acid functional group enhances its utility in cross-coupling reactions, making it a valuable tool for constructing complex organic frameworks.
The structure of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid imparts unique electronic and steric properties that are highly relevant for drug discovery and material engineering. The bromine atom provides a handle for further functionalization via palladium-catalyzed reactions, while the fluoro and trifluoromethyl groups influence the metabolic stability and binding affinity of the resulting molecules. These features make it an attractive candidate for developing novel therapeutic agents and advanced materials.
In recent years, the demand for high-quality boronic acids has surged due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in the pharmaceutical industry to construct carbon-carbon bonds efficiently. The synthesis of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid typically involves the reaction of 2-fluoro-3-trifluoromethylbromobenzene with a boron-containing reagent under controlled conditions. The precise regioselectivity achieved in this process ensures high yields and purity, which are critical for downstream applications.
One of the most compelling aspects of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid is its versatility in medicinal chemistry. Researchers have leveraged this compound to develop inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The fluoro and trifluoromethyl substituents often enhance the binding affinity of these inhibitors to their biological targets, improving their therapeutic efficacy.
The pharmacokinetic properties of compounds derived from 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid have also been extensively studied. The fluorine atoms can modulate lipophilicity and metabolic stability, which are key factors determining drug bioavailability. Additionally, the presence of a boronic acid group allows for further derivatization into pharmacophores with enhanced solubility and tissue penetration. These attributes make it an indispensable building block in the quest for next-generation therapeutics.
Advances in computational chemistry have further accelerated the use of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid in drug design. Molecular modeling studies predict that modifications at the bromo-substituted position can fine-tune binding interactions with biological receptors. This predictive capability has enabled medicinal chemists to optimize lead compounds more rapidly, reducing the time and cost associated with traditional trial-and-error approaches.
Moreover, the applications of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid extend beyond pharmaceuticals into materials science. Its ability to participate in cross-coupling reactions makes it suitable for synthesizing advanced polymers and conductive materials. These materials find applications in electronics, coatings, and renewable energy technologies. The unique combination of electronic properties provided by its substituents allows for the development of novel functionalities that are not achievable with conventional organic precursors.
The growing interest in fluorinated compounds has also highlighted the importance of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid as a research tool. Fluorine atoms are known to influence drug-receptor interactions significantly, often leading to improved pharmacological profiles. Researchers are increasingly exploring fluorinated analogs as part of structure-based drug design strategies, aiming to develop more potent and selective therapeutic agents.
In conclusion, 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid (CAS No. 2096341-70-5) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an essential intermediate in modern synthetic chemistry. As research continues to uncover new uses for this compound, its significance is expected to grow further, driving innovation across multiple scientific disciplines.
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